molecular formula C20H16N2OS B11548967 N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

Cat. No.: B11548967
M. Wt: 332.4 g/mol
InChI Key: WEUPVNXYXSAVCD-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a complex organic compound that features a thiazole ring and an anthracene derivative The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the anthracene derivative is a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the anthracene derivative. One common method involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-halocarbonyl compound under acidic conditions to form the thiazole ring . This intermediate is then coupled with the anthracene derivative through an amide bond formation reaction, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitrated anthracene derivatives

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The anthracene derivative may also contribute to the compound’s activity by intercalating into DNA, thereby affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is unique due to the combination of the thiazole ring and the anthracene derivative. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development and materials science set it apart from other similar compounds .

Properties

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C20H16N2OS/c23-19(22-20-21-9-10-24-20)17-11-16-12-5-1-3-7-14(12)18(17)15-8-4-2-6-13(15)16/h1-10,16-18H,11H2,(H,21,22,23)

InChI Key

WEUPVNXYXSAVCD-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=NC=CS5

Origin of Product

United States

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